molecular formula C5H11N3O B2446024 1-Amino-3-ethylimidazolidin-2-one CAS No. 1935555-45-5

1-Amino-3-ethylimidazolidin-2-one

Cat. No. B2446024
CAS RN: 1935555-45-5
M. Wt: 129.163
InChI Key: ARYHRRNOGBXGLP-UHFFFAOYSA-N
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Description

1-Amino-3-ethylimidazolidin-2-one is an organic compound with the chemical formula C5H11N3O . It has a molecular weight of 129.16 . The compound appears as a liquid at room temperature .


Physical And Chemical Properties Analysis

1-Amino-3-ethylimidazolidin-2-one is a liquid at room temperature . It has a molecular weight of 129.16 . The boiling point and other physical and chemical properties couldn’t be retrieved from the web search results.

Scientific Research Applications

Corrosion Inhibition

1-Amino-3-ethylimidazolidin-2-one and its derivatives have been investigated for their potential as corrosion inhibitors. A study evaluated the electrochemical behavior of imidazoline derivatives, including 1-Amino-3-ethylimidazolidin-2-one, as corrosion inhibitors in acid media. This research found that imidazoline, a related compound, exhibited good corrosion inhibition efficiency, while the properties of a corrosion inhibitor were not observed in imidazolidine derivatives (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Peptidomimetics Synthesis

The synthesis of N-aminoimidazolidin-2-one (Aid) peptidomimetics has been achieved by the alkylation of urea nitrogen of a semicarbazone residue. This research highlights the Aid scaffold's role in controlling the peptide backbone's conformation. The synthesis and isolation of Aid peptides, including GHRP-6 analogues, demonstrate the method's utility for conformation control (Doan, Hopewell, & Lubell, 2014).

Enhanced Peptidase Stability

N-Aminoimidazolidin-2-one (Aid)-containing peptides represent a novel class of peptidomimetics useful in drug discovery. The introduction of Aid residues into peptide sequences was found to enhance peptidase stability against human enzymes and improve anti-inflammation and antiproliferation activity. This was demonstrated in a study synthesizing Aid-containing analogues of angiotensin-(1-7) (Dai, Wang, Zhang, Xu, Xia, & Zhang, 2020).

Metal Complex Formation

The potential for 1-Amino-3-ethylimidazolidin-2-one derivatives to form complexes with metals has been explored. A study synthesized and characterized mixed-ligand complexes of 2-(aminomethyl)benzimidazole palladium(II), including interactions with amino acids and DNA constituents, demonstrating the compound's versatility in forming biologically relevant ligands (El-Sherif, 2006).

Safety and Hazards

The safety information for 1-Amino-3-ethylimidazolidin-2-one indicates that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be mixed with combustibles .

properties

IUPAC Name

1-amino-3-ethylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-2-7-3-4-8(6)5(7)9/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYHRRNOGBXGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-ethylimidazolidin-2-one

CAS RN

1935555-45-5
Record name 1-amino-3-ethylimidazolidin-2-one
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